L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)-
Brand Name: Vulcanchem
CAS No.: 142347-82-8
VCID: VC13820429
InChI: InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1
SMILES: CCOC(=O)C1CC(CN1)O.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)-

CAS No.: 142347-82-8

Cat. No.: VC13820429

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- - 142347-82-8

Specification

CAS No. 142347-82-8
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Standard InChI Key HHXSZDXMSRXWJV-GEMLJDPKSA-N
Isomeric SMILES CCOC(=O)[C@@H]1C[C@@H](CN1)O.Cl
SMILES CCOC(=O)C1CC(CN1)O.Cl
Canonical SMILES CCOC(=O)C1CC(CN1)O.Cl

Introduction

Chemical and Physical Properties

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₇H₁₃NO₃·HCl
Molecular Weight213.65 g/mol
SMILESCl.O=C(OCC)C1NCC(O)C1
InChI KeyHHXSZDXMSRXWJV-GEMLJDPKSA-N
Melting PointNot reported (similar (4R): 150°C)

The ethyl ester group improves lipid solubility, facilitating membrane permeability in drug delivery systems . The hydrochloride salt enhances crystalline stability, making it suitable for long-term storage .

Spectroscopic Data

While specific spectral data for the (4S) isomer is limited, its (4R) counterpart (CAS 33996-30-4) exhibits characteristic IR absorption at 3300 cm⁻¹ (O-H stretch) and 1740 cm⁻¹ (ester C=O) . Nuclear magnetic resonance (NMR) studies of related proline derivatives show distinct δ 4.2–4.4 ppm signals for the ester-linked ethyl group .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized through stereoselective hydroxylation of L-proline ethyl ester, followed by hydrochloric acid salification . Key steps include:

  • Esterification: L-proline reacts with ethanol under acidic conditions to form the ethyl ester .

  • Hydroxylation: Position-specific hydroxylation at C4 is achieved via enzymatic catalysis or chemical oxidation, preserving the (4S) configuration .

  • Salt Formation: Treatment with HCl yields the hydrochloride salt, improving crystallinity .

Applications in Research and Industry

Pharmaceutical Development

The (4S) isomer is investigated for modulating neurotransmitter systems, particularly in GABAergic pathways, due to structural mimicry of proline-based neuromodulators . Preclinical studies suggest potential in treating metabolic disorders by influencing mitochondrial proline dehydrogenase .

Biochemical Research

In protein engineering, the compound serves as a conformational probe to study collagen triple-helix stability. Unlike the (4R) isomer, which stabilizes collagen , the (4S) form induces subtle structural perturbations, aiding misfolded protein studies .

Industrial Applications

SectorUse CaseMechanismSource
CosmeticsSkin hydrationEnhanced collagen synthesis
Food ScienceNutritional additiveAmino acid fortification
Materials ScienceBiodegradable polymer precursorCrosslinking agent
ParameterRecommendationSource
Storage Temperature2–8°C (protected from moisture)
Personal ProtectionGloves, eyeshields

Comparative Analysis with Related Compounds

(4S) vs. (4R) Isomers

Property(4S) Isomer (CAS 142347-82-8)(4R) Isomer (CAS 33996-30-4)
Biological RoleNeurochemical modulationCollagen stabilization
Melting PointNot reported150°C
Commercial AvailabilityLimited research useWidely available (97% purity)

Comparison with Proline Hydrochloride (CAS 7776-34-3)

Proline hydrochloride lacks the 4-hydroxy and ethyl ester groups, reducing its utility in drug delivery but maintaining efficacy as an ergogenic supplement .

Recent Advances and Future Directions

Neuropharmacology Innovations

A 2024 study demonstrated the (4S) isomer’s ability to cross the blood-brain barrier, highlighting potential in treating neurodegenerative diseases .

Sustainable Material Development

Ongoing research explores its role in enzymatically degradable polymers, aligning with green chemistry initiatives .

Challenges and Opportunities

  • Stereochemical Purity: Scalable synthesis of enantiopure (4S) material remains a bottleneck .

  • Regulatory Pathways: FDA approval requires comprehensive toxicology studies, pending for this isomer .

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